molecular formula C7H12ClNO3 B13816425 2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid

2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid

Cat. No.: B13816425
M. Wt: 193.63 g/mol
InChI Key: LJIILLPMVHNTNO-UHFFFAOYSA-N
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Description

2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid is an organic compound with the molecular formula C6H11ClNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by the chloroacetyl group. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed

    Substitution Products: N-substituted derivatives

    Hydrolysis Products: Carboxylic acids, chloroacetic acid

    Oxidation Products: Ketones

    Reduction Products: Alcohols

Scientific Research Applications

2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-2-methylpropanoic acid

InChI

InChI=1S/C7H12ClNO3/c1-7(2,6(11)12)9(3)5(10)4-8/h4H2,1-3H3,(H,11,12)

InChI Key

LJIILLPMVHNTNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N(C)C(=O)CCl

Origin of Product

United States

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